6-Bromo-2-(difluoromethyl)quinolin-4(1H)-one
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Overview
Description
6-Bromo-2-(difluoromethyl)quinolin-4(1H)-one is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and difluoromethyl groups in this compound potentially enhances its reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(difluoromethyl)quinolin-4(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Difluoromethylation: The difluoromethyl group can be introduced using difluoromethylating reagents like difluoromethyl iodide or through a difluoromethylation reaction using a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and difluoromethylation processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques would be essential to ensure the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(difluoromethyl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
6-Bromo-2-(difluoromethyl)quinolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(difluoromethyl)quinolin-4(1H)-one involves its interaction with specific molecular targets. The bromine and difluoromethyl groups enhance its binding affinity to target proteins or enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-(trifluoromethyl)quinolin-4-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
6-Bromo-2-(methyl)quinolin-4-amine: Similar structure but with a methyl group instead of a difluoromethyl group.
Uniqueness
6-Bromo-2-(difluoromethyl)quinolin-4(1H)-one is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
Properties
Molecular Formula |
C10H6BrF2NO |
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Molecular Weight |
274.06 g/mol |
IUPAC Name |
6-bromo-2-(difluoromethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C10H6BrF2NO/c11-5-1-2-7-6(3-5)9(15)4-8(14-7)10(12)13/h1-4,10H,(H,14,15) |
InChI Key |
ZEGAQALDXGRVIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C=C(N2)C(F)F |
Origin of Product |
United States |
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